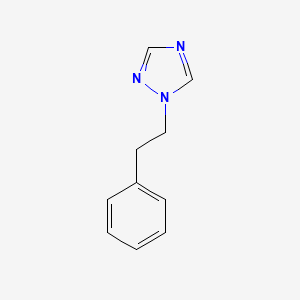

1-(2-phenylethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-7-13-9-11-8-12-13/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEHODQNBILIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327287 | |

| Record name | 1-(2-phenylethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74094-28-3 | |

| Record name | 1-(2-phenylethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Phenylethyl 1h 1,2,4 Triazole and Analogues

Established Synthetic Pathways for 1,2,4-Triazole (B32235) Core Formation

The construction of the 1,2,4-triazole ring is a fundamental step in the synthesis of many derivatives, including the target compound. Over the years, several classical and modern methods have been developed for this purpose.

Classical Cyclization Reactions

Traditional methods for synthesizing the 1,2,4-triazole core often involve the cyclization of linear precursors. These methods, while foundational, have been refined over time.

Pellizzari Reaction: This reaction involves the condensation of an amide and a hydrazide to form a 3,5-disubstituted-1,2,4-triazole. For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com

Einhorn-Brunner Reaction: This method provides a route to 1,5-disubstituted-1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com For example, N-formyl benzamide reacts with phenylhydrazine (B124118) to produce 1,5-diphenyl-1,2,4-triazole. scispace.com

Recent Advancements in 1,2,4-Triazole Synthesis

More contemporary approaches to 1,2,4-triazole synthesis offer improvements in terms of efficiency, regioselectivity, and substrate scope. These methods often employ metal catalysts or unconventional reaction conditions.

Copper-Catalyzed Reactions: Copper catalysts have proven to be highly effective in the synthesis of 1,2,4-triazoles. One notable method involves the copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines or 2-aminopyridines, using air as the oxidant. organic-chemistry.org This approach allows for the formation of a wide array of 1,2,4-triazole derivatives in high yields. organic-chemistry.orgfrontiersin.org Another copper-catalyzed method facilitates the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org

Metal-Free Synthesis: Advancements have also been made in metal-free synthetic routes. One such method involves the iodine-catalyzed reaction of hydrazones and aliphatic amines, proceeding through a cascade of C-H functionalization and C-N bond formations to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a rapid and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) without the need for a catalyst. organic-chemistry.org

| Reaction | Catalyst/Conditions | Reactants | Product | Key Features |

| Pellizzari Reaction | Heat | Amide, Hydrazide | 3,5-Disubstituted-1,2,4-triazole | Classical method |

| Einhorn-Brunner Reaction | Weak Acid | Hydrazine (B178648), Diacylamine | 1,5-Disubstituted-1,2,4-triazole | Classical method |

| Copper-Catalyzed Cyclization | Copper Catalyst, Air | Nitrile, Amidine/2-Aminopyridine | Substituted 1,2,4-triazole | High yield, broad scope |

| Metal-Free Synthesis | Iodine | Hydrazone, Aliphatic Amine | 1,3,5-Trisubstituted-1,2,4-triazole | Avoids metal catalysts |

| Microwave-Assisted Synthesis | Microwave Irradiation | Hydrazine, Formamide | Substituted 1,2,4-triazole | Rapid and catalyst-free |

Directed Synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole Derivatives

The synthesis of the specific target compound, this compound, can be achieved through two primary strategies: by attaching the phenylethyl group to a pre-formed triazole ring or by incorporating this group during the ring's formation.

N1-Alkylation Strategies Involving Phenylethyl Precursors

A common and direct method for synthesizing this compound is the N-alkylation of the parent 1H-1,2,4-triazole with a suitable phenylethyl precursor.

This typically involves reacting 1H-1,2,4-triazole with a phenylethyl halide, such as 2-phenylethyl bromide, in the presence of a base. The base deprotonates the triazole, forming a triazolide anion that then acts as a nucleophile, attacking the electrophilic carbon of the phenylethyl halide to form the desired N-C bond. The choice of base and solvent can influence the regioselectivity of the alkylation, as the triazole ring has two possible nitrogen atoms for substitution (N1 and N4). However, N1-alkylation is often the major product.

A study on the synthesis of novel 1,2,4-triazole derivatives reported the alkylation of a triazole precursor with various alkyl bromides in dimethylformamide (DMF) using sodium hydroxide (B78521) as the base. nih.gov This general approach can be adapted for the synthesis of this compound.

Formation of the Triazole Ring with Incorporated Phenylethyl Moieties

An alternative synthetic route involves constructing the 1,2,4-triazole ring from precursors that already contain the phenylethyl group. This strategy can offer advantages in terms of controlling the final substitution pattern.

One such approach could involve the reaction of phenethylhydrazine with a suitable one-carbon synthon, such as formic acid or formamide, to form the triazole ring. Another possibility is the reaction of a phenethyl-substituted amidine with a hydrazine derivative. For example, a general method for synthesizing 1,5-disubstituted-1,2,4-triazoles involves reacting amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org By using phenethylhydrazine in this reaction, one could directly synthesize a 1-(2-phenylethyl)-1,2,4-triazole derivative.

Post-Synthetic Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. This post-synthetic functionalization can target either the triazole ring or the phenyl ring of the phenylethyl moiety.

Functionalization of the triazole ring can be challenging due to its relative stability. However, methods for introducing substituents at the C3 and C5 positions of the 1,2,4-triazole ring have been developed. For instance, lithiation of the triazole ring followed by quenching with an electrophile can introduce various functional groups.

More commonly, functionalization is directed towards the phenyl ring of the phenylethyl group. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be employed to introduce substituents onto the phenyl ring. The directing effects of the ethyl-triazole substituent would need to be considered to predict the regioselectivity of these reactions.

Halogenation and Introduction of Other Substituents

The introduction of halogen atoms onto the aromatic rings of phenylethyl-triazole analogues can be achieved through methods like palladium-catalyzed C-H activation. While direct halogenation of this compound is not extensively documented in readily available literature, methods applied to analogous 4-aryl-1,2,3-triazoles can be considered. For instance, selective ortho-bromination and iodination have been accomplished using palladium catalysis. ehu.esfigshare.com

These reactions often employ a directing group to achieve regioselectivity. The triazole ring itself can serve as a directing group, facilitating halogenation at the ortho-position of an attached aryl ring. ehu.es For electron-neutral and electron-deficient arenes, this palladium-catalyzed C-H halogenation is effective. ehu.esfigshare.com In contrast, electron-rich arenes tend to undergo halogenation via a standard electrophilic aromatic substitution pathway. ehu.esfigshare.com

A typical procedure for palladium-catalyzed ortho-halogenation involves reacting the aryl-triazole substrate with a halogen source like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂). The reaction may also require an oxidant and an additive. ehu.es

Table 1: Conditions for Palladium-Catalyzed Ortho-Halogenation of Aryl-Triazole Analogues ehu.es

| Substrate | Halogen Source | Catalyst | Oxidant | Additive | Solvent | Temp. (°C) | Time (h) |

| 4-Phenyl-1-benzyl-1H-1,2,3-triazole | NBS | Pd(OAc)₂ (10 mol%) | PhI(OAc)₂ | PivOH | DCE | 110 | 24 |

| 4-(3-Tolyl)-1-benzyl-1H-1,2,3-triazole | NBS | Pd(OAc)₂ (10 mol%) | PhI(OAc)₂ | PivOH | DCE | 110 | 24 |

| 4-(4-Fluorophenyl)-1-benzyl-1H-1,2,3-triazole | NIS | Pd(OAc)₂ (10 mol%) | PhI(OAc)₂ | PivOH | DCE | 110 | 24 |

This table presents data for analogous 4-aryl-1,2,3-triazoles, demonstrating the general methodology.

Derivatization at the Phenylethyl Side Chain

Modification of the phenylethyl side chain, specifically the terminal phenyl group, is another avenue for creating analogues. These reactions typically fall under the category of electrophilic aromatic substitution, assuming the triazole ring does not interfere. Standard protocols for reactions like nitration or Friedel-Crafts acylation could potentially be applied, although specific examples for this compound are not prevalent in the reviewed literature.

The synthesis of precursors like 2,4,5-trifluorophenylacetic acid, which can be a key intermediate for pharmacologically active compounds, highlights the importance of functionalized phenylacetic acids in building complex molecules. google.com The synthesis of such precursors often involves multi-step processes starting from halogenated aromatic compounds. google.com While this represents the synthesis of a building block rather than a direct derivatization, the underlying chemistry of manipulating substituted phenyl rings is relevant.

Synthesis of Sulfur-Containing Derivatives

A significant area of synthetic modification involves the introduction of a sulfur atom at the C3 or C5 position of the triazole ring, typically starting from a triazole-3-thiol (or thione) derivative. For analogues of this compound, the synthetic pathway often begins with 3-phenylpropanoic acid (hydrocinnamic acid). mdpi.com

The general synthetic route proceeds through several key steps:

Preparation of the Hydrazide: 3-Phenylpropanoic acid is first converted to its corresponding hydrazide. mdpi.com

Formation of Thiosemicarbazide: The hydrazide is then reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) to yield a substituted N-acylthiosemicarbazide. mdpi.com

Cyclization to Triazole-thiol: Base-catalyzed intramolecular cyclization of the acylthiosemicarbazide leads to the formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core. mdpi.commdpi.comnih.govnih.gov

S-Alkylation: The resulting triazole-thiol, which exists in tautomeric equilibrium with its thione form, possesses a reactive sulfur atom. researchgate.net This sulfur can be readily alkylated using various halo-compounds (e.g., ethyl chloroacetate, 2-bromo-1,1-diethoxyethane) in a basic medium to yield a wide array of S-substituted derivatives. mdpi.comzsmu.edu.uanih.gov

This S-alkylation is a versatile reaction, allowing for the introduction of various functional groups, including carboxylic acids, nitriles, and esters, onto the triazole scaffold via a thioether linkage. zsmu.edu.uaresearchgate.net

Table 2: Synthesis of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiol Derivatives zsmu.edu.ua

| Starting Material | Reagent | Product Class | Yield (%) |

| 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiol | Chloroacetic Acid / Bromoacetonitrile | 2-((4-R-5-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetic acids / nitriles | Not specified |

| 2-((4-Phenyl-5-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | Sodium Hydroxide | Sodium 2-((4-phenyl-5-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate | 70 |

Table 3: Synthesis of S-Substituted 1,2,4-Triazoles via S-Alkylation mdpi.comnih.gov

| Triazole-thiol Substrate | Alkylating Agent | Base | Product | Yield (%) |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cs₂CO₃ | 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole | 84 |

| 5-(Thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazole-3-thiol | (3-Bromopropyl)benzene | NaOH | 4-Amino-5-((3-phenylpropyl)thio)-3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole | Not specified |

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 1-(2-phenylethyl)-1H-1,2,4-triazole Analogues

Detailed crystallographic analyses of various substituted 1,2,4-triazole (B32235) derivatives have been reported, offering a foundation for understanding the structural nuances of this heterocyclic system. These studies are crucial for establishing the fundamental geometry of the triazole ring and the influence of its substituents.

The internal geometry of the 1,2,4-triazole ring in its various derivatives is characterized by a set of consistent bond lengths and angles. For instance, in the crystal structure of 3,5-diamino-1,2,4-triazole (DATA) monohydrate, the N4—N3 bond is reported to be 1.3943 (13) Å, which is longer than the C—N bonds within the ring, ranging from 1.3185 (15) Å to 1.3797 (15) Å. nih.gov The N2—C8 double bond is 1.3400 (15) Å, and the C8—N4 single bond is 1.3337 (15) Å. nih.gov

In 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2PPT), a related triazolone, the bond lengths and angles of the triazole core are also well-defined. researchgate.net The planarity of the triazole ring is a common feature, although minor deviations can occur depending on the nature and steric bulk of the substituents. nih.govresearchgate.net

Table 1: Selected Bond Lengths and Angles in 1,2,4-Triazole Analogues

| Compound/Feature | Bond | Length (Å) | Reference |

| 3,5-diamino-1,2,4-triazole monohydrate | N4—N3 | 1.3943 (13) | nih.gov |

| N2—C8 | 1.3400 (15) | nih.gov | |

| C8—N4 | 1.3337 (15) | nih.gov | |

| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C11-N3-C10 | 108.33 (8) | researchgate.net |

| N1-C10-N3 | 110.16 (8) | researchgate.net |

This table is populated with representative data from analogues due to the absence of specific crystallographic data for this compound.

The 1,2,4-triazole ring is generally a planar, 6π-electron aromatic system. nih.gov In the crystal structure of 3,5-diamino-1,2,4-triazole monohydrate, the triazole ring is essentially planar, although the exocyclic amino groups show slight deviations from this plane. nih.gov Similarly, in 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, the triazole ring maintains its planarity. researchgate.net

The orientation of the aromatic substituents is a key structural feature. In 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the phenyl and triazole rings adopt a nearly perpendicular arrangement, with a dihedral angle of 88.72 (4)°. nih.gov This conformation is likely influenced by the sp3-hybridized carbon of the ethanone (B97240) linker, which allows for rotational freedom to minimize steric clash. A similar perpendicular or gauche conformation would be expected for the phenylethyl group in this compound. In the case of 4-phenyl-1-{2-[(2,4,6-trimethylphenyl)selanyl]phenyl}-1H-1,2,3-triazole, the N-bound benzene (B151609) ring is significantly inclined with respect to the triazole ring, with a dihedral angle of 47.52 (10)°. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The solid-state assembly of 1,2,4-triazole derivatives is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing and influence the physical properties of the material.

In addition to hydrogen bonding, π-π stacking and C-H...π interactions are crucial in stabilizing the crystal lattices of aromatic-containing 1,2,4-triazoles. In 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, weak π-π contacts are observed between the triazole and phenyl rings, with a centroid-to-centroid distance of 4.547 (1) Å. nih.gov Furthermore, C-H...π interactions are present between the 1,2,4-triazole rings, and between the phenyl and 1,2,4-triazole rings. nih.gov For this compound, similar interactions involving the phenyl and triazole rings would be anticipated to be significant in its crystal packing.

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of 1,2,4-triazole derivatives in the absence of single-crystal X-ray data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the constitution of these compounds. In the ¹H NMR spectra of 1,2,4-triazole derivatives, characteristic signals for the triazole ring protons are typically observed. For example, in a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, two singlet peaks between δ 7.79 and 8.35 ppm are assigned to the triazole ring protons. nih.gov For this compound, one would expect to see distinct signals for the phenylethyl group's methylene (B1212753) protons and the aromatic protons of the phenyl ring, in addition to the triazole ring protons. The ¹³C NMR spectra would show characteristic chemical shifts for the carbons of the triazole ring and the phenylethyl substituent. urfu.ruresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectra of 1,2,4-triazole derivatives typically show characteristic absorption bands for C=N and C-N stretching vibrations of the triazole ring in the range of 1562-1598 cm⁻¹ and 1313-1365 cm⁻¹, respectively. sapub.org Aromatic C-H stretching vibrations are also readily identifiable. researchgate.net

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which further aids in structural confirmation. nih.gov

Computational and Theoretical Investigations of 1 2 Phenylethyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometries, electronic energies, and charge distributions. For 1-(2-phenylethyl)-1H-1,2,4-triazole, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Optimized Geometries and Conformational Preferences

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, the geometry is optimized to find the minimum energy conformation. These calculations typically show that the 1,2,4-triazole (B32235) ring itself is largely planar. nih.govacs.org The phenylethyl substituent, however, introduces conformational flexibility. The ethyl linker allows for rotation, leading to various possible orientations of the phenyl group relative to the triazole ring.

The final optimized geometry will represent a balance of steric and electronic effects. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the phenyl and triazole moieties while allowing for potential weak intramolecular interactions. The bond lengths and angles within the triazole and phenyl rings are predicted to be in good agreement with experimental data for similar structures. nih.gov For instance, the C-N and N-N bond lengths within the triazole ring are characteristic of their aromatic nature. The planarity of the triazole ring is a common feature in many of its derivatives. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. nih.govajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the triazole ring, while the LUMO would also be distributed across these aromatic systems. DFT calculations provide the energy values for these orbitals, allowing for the calculation of the energy gap and other quantum chemical parameters.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | - | - | 4.4815 | ajchem-a.com |

This table presents data for structurally related compounds to illustrate typical values obtained from DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative and positive electrostatic potential.

For this compound, the MEP surface would show the most negative potential (red and yellow regions) localized around the nitrogen atoms of the triazole ring, which are the most electronegative atoms and thus represent the sites most susceptible to electrophilic attack. The hydrogen atoms and the phenyl ring would exhibit regions of positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity.

In Silico Studies of Molecular Interactions

In silico studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are essential computational techniques used to predict and analyze the interactions of a molecule with biological targets.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govfrontiersin.orgbohrium.com This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies can be performed to predict its binding affinity and mode of interaction with various protein targets. Given the known biological activities of many 1,2,4-triazole derivatives, potential targets could include enzymes such as cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (a target for antifungal agents) or various kinases implicated in cancer. nih.govnih.gov

The docking process involves placing the 3D structure of this compound into the active site of the target protein and calculating a docking score, which represents the binding energy. A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov

Table 2: Representative Molecular Docking Results for Triazole Derivatives against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions | Reference |

| Theophylline-1,2,4-triazole hybrids | HCV Serine Protease (6NZT) | -6.90 to -7.55 | Hydrogen bonding, hydrophobic interactions | frontiersin.org |

| 1-Phenyl-1H-1,2,3-triazoles | GABA Receptor (β3) | - | Hydrophobic environment at 2' position | nih.gov |

| Indolinone-triazole hybrids | VEGFR-2 (4ASD) | - | Strong binding with ATP binding site residues | nih.gov |

This table provides examples of docking studies on similar triazole-containing compounds to illustrate the application of this method.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. physchemres.orgscispace.comphyschemres.org QSAR studies aim to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. physchemres.org

For a series of 1,2,4-triazole derivatives, a QSAR model can be developed by calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). physchemres.org

The resulting QSAR model can provide valuable insights into the structural requirements for a particular biological activity. For instance, a model might indicate that increasing the hydrophobicity or introducing an electron-withdrawing group at a specific position on the molecule enhances its activity. Such information is crucial for the rational design and optimization of new, more potent analogues of this compound.

Table 3: Example of a QSAR Model for Antifungal Activity of Triazole Derivatives

| Model Equation | Statistical Parameters | Descriptors | Reference |

| pMIC = a * logP + b * Es + c * qN + d | r² = 0.85, q² = 0.72 | logP (hydrophobicity), Es (steric parameter), qN (charge on nitrogen atom) | Fictional example based on typical QSAR studies |

This table presents a hypothetical QSAR model to illustrate the general form and components of such a model.

Solvatochromic Analysis and Solvent Effects on Electronic Structure

The study of solvatochromism, which is the change in a substance's color or spectral properties with a change in the solvent, provides profound insights into the electronic structure of a molecule and its interactions with the surrounding medium. For this compound, while specific experimental data is not extensively documented in publicly available literature, a comprehensive understanding can be built upon the well-established behavior of related 1,2,4-triazole derivatives and theoretical principles.

The electronic absorption spectra of 1,2,4-triazole and its derivatives are characterized by transitions within the molecule's chromophores. In the case of this compound, the primary chromophores are the phenyl ring and the 1,2,4-triazole ring. The interaction between these two systems and the solvent environment dictates the shifts in the absorption maxima (λmax).

Detailed Research Findings

Research on similar 1,2,4-triazole compounds has shown that their UV-Vis absorption spectra are sensitive to solvent polarity. researchgate.net Generally, electronic transitions such as π → π* and n → π* are observed. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the triazole ring, are typically less intense and can be sensitive to the hydrogen-bonding ability of the solvent. The more intense π → π* transitions are influenced by the solvent's dipolarity and polarizability.

The interaction between a solute and solvent can be complex, involving a combination of nonspecific (dipole-dipole) and specific (hydrogen bonding) interactions. To dissect these interactions, linear solvation energy relationships (LSER), such as the Kamlet-Taft equation, are often employed. researchgate.net This approach correlates a solvent-dependent property, like the wavenumber of maximum absorption (νmax), with solvent parameters:

νmax = ν0 + sπ* + aα + bβ

where:

ν0 is the wavenumber in a reference solvent (cyclohexane).

π * is the solvent dipolarity/polarizability parameter.

α is the solvent hydrogen-bond acidity (HBA).

β is the solvent hydrogen-bond basicity (HBD).

s, a, and b are coefficients that represent the sensitivity of νmax to each respective solvent parameter.

For this compound, the nitrogen atoms in the triazole ring can act as hydrogen-bond acceptors (HBA sites), interacting with protic solvents. The polarity of the solvent can also induce changes in the molecule's dipole moment, affecting the energy levels of the ground and excited states.

A bathochromic (red) shift, or a shift to longer wavelengths, is often observed in more polar solvents for π → π* transitions. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, a hypsochromic (blue) shift, or a shift to shorter wavelengths, for n → π* transitions in protic solvents is common. This is because the lone pair of electrons involved in the transition becomes stabilized by hydrogen bonding with the solvent, increasing the energy required for the transition.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can complement experimental findings by predicting the electronic transitions and how the molecular orbitals (like the HOMO and LUMO) are affected by the solvent environment. Studies on related triazole-containing dyes have shown that even when the triazole moiety is not directly conjugated with the primary π-system of the chromophore, it can still induce significant bathochromic shifts by stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgchemrxiv.org

Hypothetical Solvatochromic Data for this compound

The following data tables are hypothetical and are intended to illustrate the expected solvatochromic behavior of this compound based on the known properties of similar compounds.

Table 1: Expected UV-Vis Absorption Maxima (λmax) in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |

| n-Hexane | 1.88 | 258 |

| Dioxane | 2.21 | 260 |

| Chloroform | 4.81 | 262 |

| Acetonitrile | 37.5 | 265 |

| Ethanol | 24.5 | 264 |

| Methanol | 32.7 | 266 |

| Water | 80.1 | 268 |

Table 2: Hypothetical Kamlet-Taft Correlation for the π → π Transition*

This table illustrates a potential outcome of a multiple linear regression analysis based on the Kamlet-Taft equation.

| Parameter | Coefficient | Interpretation |

| ν0 (cm-1) | 38,760 | Wavenumber in an inert solvent. |

| s | -250 | Negative sign indicates stabilization of the excited state by the solvent's dipolarity/polarizability, leading to a red shift. |

| a | -150 | Negative sign suggests stabilization through hydrogen bond donation from the solvent to the triazole nitrogen atoms. |

| b | -50 | A small coefficient suggests weak interaction with the solvent as a hydrogen bond donor. |

Non Pharmaceutical and Material Science Applications

Role in Agrochemistry and Crop Protection Research

The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of modern agrochemicals, particularly fungicides. rjptonline.orgnih.gov These compounds are integral to modern agriculture for protecting crops and ensuring food quality. nih.gov The broad-spectrum antifungal activity of triazoles has led to their widespread use in controlling a variety of plant pathogens. rjptonline.orgnih.gov

Research has consistently shown that derivatives of 1,2,4-triazole exhibit significant fungicidal properties. nih.gov These compounds function by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes, which ultimately disrupts fungal growth. nih.gov The target is often the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov Many commercial fungicides, such as fluconazole, tebuconazole, and paclobutrazol, are based on the triazole structure. wikipedia.org

While specific research on the agrochemical applications of 1-(2-phenylethyl)-1H-1,2,4-triazole is not extensively documented in the public domain, the broader class of 1,2,4-triazole derivatives has been the subject of intensive study. For instance, various novel synthesized 1,2,4-triazole derivatives have demonstrated potent activity against a range of phytopathogenic fungi.

Table 1: Examples of Fungicidal Activity in 1,2,4-Triazole Derivatives

| Compound/Derivative | Pathogen(s) | Observed Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | S. sclerotiorum, P. infestans, R. solani, B. cinerea | EC₅₀ values of 1.59, 0.46, 0.27, and 11.39 mg/L, respectively. nih.govresearchgate.net | nih.govresearchgate.net |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | S. sclerotiorum | EC₅₀ value of 0.12 mg/L, comparable to difenoconazole. nih.govresearchgate.net | nih.govresearchgate.net |

| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate (8d) | Physalospora piricola | EC₅₀ value of 10.808 µg/mL. nih.gov | nih.gov |

The phenylethyl group in this compound could influence its lipophilicity and interaction with biological targets, which are critical factors for its potential as a plant protection agent. However, without specific experimental data, its role remains speculative but grounded in the well-established activities of its chemical class. The 1,2,4-triazole scaffold is also explored for creating herbicides and plant growth regulators. rjptonline.orgresearchgate.net

Potential in Material Science and Chemical Synthesis

The 1,2,4-triazole ring is not only a key element in biologically active molecules but also a valuable component in material science and a target for chemical synthesis innovation. arkema.com

Material Science Applications: Metal-free 1,2,4-triazole derivatives have garnered interest as materials for electronic applications. researchgate.netresearchgate.net The electron-deficient nature of the triazole ring provides excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net This has led to their use in the fabrication of organic light-emitting diodes (OLEDs), including phosphorescent OLEDs (PHOLEDs), where they can function as host materials or electron-transporting layers, leading to devices with high efficiency. researchgate.net Other potential applications for these materials include organic photovoltaic cells, data storage devices, and as optical waveguides. researchgate.netresearchgate.net While the specific compound this compound has not been explicitly highlighted in these applications, its structure is representative of the class of molecules being investigated for these advanced material functions. ontosight.ai

Chemical Synthesis: The synthesis of the 1,2,4-triazole ring and its derivatives is a well-established area of organic chemistry. Several named reactions can be used to construct the triazole core, including the Pellizzari reaction and the Einhorn–Brunner reaction. wikipedia.orgscispace.com Modern synthetic methods often focus on efficiency, mild reaction conditions, and environmental friendliness.

Common synthetic strategies include:

Cyclization Reactions: Many syntheses involve the cyclization of precursors containing the necessary nitrogen and carbon atoms. For example, reacting hydrazine (B178648) or its derivatives with compounds like formamide (B127407), nitriles, or amidines can yield the triazole ring. organic-chemistry.orgresearchgate.net

Multi-component Reactions: One-pot, multi-component reactions are being developed to synthesize substituted 1,2,4-triazoles directly from simple starting materials like anilines, aldehydes, and a nitrogen source, sometimes using electrochemical methods. organic-chemistry.orgisres.org

Metal-free Approaches: To create more environmentally friendly processes, metal-free synthetic routes are being explored, for example, using iodine-mediated oxidative cyclization. isres.org

The synthesis of this compound would likely involve the alkylation of the 1H-1,2,4-triazole parent ring with a suitable phenylethylating agent, such as 2-phenylethyl bromide, a common strategy for producing N-substituted triazoles. The reactivity of the triazole ring allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for specific applications. researchgate.net

Concluding Remarks and Future Research Perspectives

Advancements in Rational Design and Synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole Analogues

The future of designing analogues of this compound will heavily rely on rational, structure-based design principles. By leveraging the known structure-activity relationships (SAR) of other bioactive 1,2,4-triazoles, researchers can strategically modify the phenylethyl and triazole moieties to enhance desired properties. nih.govnih.gov For instance, the introduction of various substituents on the phenyl ring or modifications to the ethyl linker could significantly influence the compound's biological activity.

Key future synthetic strategies will likely focus on:

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, such as microwave-assisted synthesis and the use of greener solvents, will be a priority. nih.gov

Click Chemistry: The highly efficient and regioselective nature of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for creating diverse libraries of 1,2,4-triazole (B32235) analogues. nih.govmdpi.com This method allows for the straightforward linkage of the 1,2,4-triazole core to various molecular fragments.

Multi-component Reactions: One-pot, multi-component reactions provide an efficient pathway to complex molecules from simple starting materials, reducing the number of synthetic steps and purification procedures. isres.org

Combinatorial Chemistry: The generation of large, diverse libraries of analogues for high-throughput screening will accelerate the discovery of new lead compounds.

Deepening Mechanistic Understanding of Biological Interactions

A crucial area of future research will be to elucidate the precise molecular mechanisms by which this compound and its analogues exert their biological effects. The 1,2,4-triazole nucleus is a known pharmacophore that can interact with various biological targets with high affinity. nih.gov

Future investigations should focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that these compounds interact with is paramount. For example, many antifungal triazoles target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Similarly, some anticancer triazoles act as aromatase inhibitors. nih.gov

Enzyme Inhibition Kinetics: Detailed kinetic studies will be necessary to understand the mode of inhibition (e.g., competitive, non-competitive) and to determine key kinetic parameters.

Structural Biology: X-ray crystallography and NMR spectroscopy of co-crystals of the compounds with their biological targets will provide atomic-level insights into the binding interactions, guiding further rational design. The nitrogen atoms of the triazole ring are known to coordinate with metal ions in the active sites of metalloenzymes, a key interaction to explore. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry and machine learning are poised to revolutionize the discovery and development of new 1,2,4-triazole derivatives. nih.govresearchgate.net These methods can significantly reduce the time and cost associated with traditional experimental approaches.

Future applications in this area include:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of novel analogues to their biological targets, allowing for the in silico screening of large virtual libraries. nih.govresearchgate.netnih.gov This helps in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the chemical structures of the analogues and their biological activities, enabling the prediction of the activity of new compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

Machine Learning and Artificial Intelligence: AI algorithms can be trained on large datasets of known 1,2,4-triazole derivatives to identify novel scaffolds with desired biological activities and to predict reaction outcomes, thus accelerating the design and synthesis process. researchgate.net

Expanding the Scope of Non-Clinical Applications

Beyond their well-established medicinal uses, 1,2,4-triazole derivatives exhibit a wide range of non-clinical applications that warrant further exploration for this compound and its analogues. nih.gov

Potential future research directions include:

Agrochemicals: Many 1,2,4-triazole compounds are used as fungicides and herbicides in agriculture. nih.govresearchgate.net Investigating the potential of new analogues in this area could lead to the development of more effective and environmentally benign crop protection agents.

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can effectively coordinate with metal surfaces, making them excellent candidates for corrosion inhibitors. nih.govresearchgate.net Research into the efficacy of this compound analogues in preventing the corrosion of various metals could have significant industrial applications.

Materials Science: 1,2,4-triazoles are used in the development of polymers, ionic liquids, and supramolecular structures. nih.gov The unique properties of the phenylethyl-substituted triazole could be harnessed to create novel materials with tailored optical, electronic, or thermal properties.

Fluorescent Probes: The triazole ring can be incorporated into fluorescent molecules for various imaging and sensing applications. mdpi.com Conjugating the this compound scaffold with fluorophores could lead to new probes for biological research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-phenylethyl)-1H-1,2,4-triazole, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of 1,2,4-triazole with 2-phenylethyl halides under basic conditions. Tetrabutylammonium bromide (TBAB) is often used as a phase-transfer catalyst to enhance reaction efficiency in acetone or DMF . Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and triazole ring integrity.

- Mass Spectrometry (EI-MS or ESI-MS) : For molecular ion validation (e.g., m/z = 200.25 for C₁₀H₁₁N₃) .

- FT-IR : To identify N-H stretching (3100–3200 cm⁻¹) and C-N vibrations (1350–1450 cm⁻¹) .

Q. How can researchers assess the antimicrobial activity of this compound?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values are determined by serial dilution, with triazole derivatives often showing enhanced activity when substituted with electron-withdrawing groups .

Advanced Research Questions

Q. What computational approaches are used to predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates molecular geometry, electrostatic potential maps, and solvation energies. Software like Gaussian 09 can model pKa values in diverse solvents, aiding in solubility and reactivity predictions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, sulfonamides) on the phenylethyl or triazole moieties. QSAR models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps correlate structural features with biological outcomes (e.g., COX-2 inhibition or antifungal activity) .

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How do solvent effects influence the compound’s reactivity in synthesis?

- Methodological Answer : Solvatochromic analysis using Kamlet-Taft parameters (α, β, π*) evaluates solvent polarity’s impact on reaction kinetics. Polar aprotic solvents (e.g., DMF) accelerate alkylation by stabilizing transition states, while protic solvents (e.g., ethanol) favor recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.